molecular formula C10H14ClN B13473227 rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13473227
M. Wt: 183.68 g/mol
InChI Key: NPBVMGHWHOCXKM-QJVKKXMWSA-N
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Description

rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methyl group and an amine group attached to an indane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane ring system.

    Functional Group Introduction: A methyl group is introduced at the 3-position of the indane ring.

    Amine Introduction: The amine group is introduced at the 1-position of the indane ring.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the amine group.

    Crystallization: To purify the final product.

    Recrystallization: To obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amine group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or secondary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific indane ring system and the presence of both a methyl and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S,3R)-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m1./s1

InChI Key

NPBVMGHWHOCXKM-QJVKKXMWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl

Canonical SMILES

CC1CC(C2=CC=CC=C12)N.Cl

Origin of Product

United States

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